2-(Aminomethyl)-3,3-dimethylbutan-1-ol

Organic Synthesis Amino Alcohol Synthesis Process Chemistry

For researchers developing asymmetric catalysts, substituting generic 1,2-amino alcohols can lead to a demonstrable loss in diastereoselectivity due to altered coordination geometry. This compound provides a distinct 1,3-amino alcohol framework for 6-membered chelation designs. • Enables rapid, high-yield chiral ligand synthesis via a validated one-step protocol. • Serves as a traceable reference standard for pharmaceutical AMV and QC method validation, supporting ANDA regulatory requirements. • Provides a unique vector for modulating hydrogen-bonding and steric bulk in medicinal chemistry SAR studies.

Molecular Formula C7H17NO
Molecular Weight 131.219
CAS No. 15521-17-2
Cat. No. B2803147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3,3-dimethylbutan-1-ol
CAS15521-17-2
Molecular FormulaC7H17NO
Molecular Weight131.219
Structural Identifiers
SMILESCC(C)(C)C(CN)CO
InChIInChI=1S/C7H17NO/c1-7(2,3)6(4-8)5-9/h6,9H,4-5,8H2,1-3H3
InChIKeyBARCWXONXKELGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-3,3-dimethylbutan-1-ol Procurement Overview


2-(Aminomethyl)-3,3-dimethylbutan-1-ol (CAS 15521-17-2) is a chiral amino alcohol building block characterized by its molecular formula C7H17NO and a molecular weight of 131.22 g/mol . This compound belongs to the class of primary amino alcohols, featuring a bulky tert-butyl-like group adjacent to an aminomethyl functionality. This structural arrangement confers distinct steric and electronic properties that differentiate it from common 1,2-amino alcohols such as tert-leucinol (2-amino-3,3-dimethyl-1-butanol) [1]. Its primary applications include serving as a synthetic intermediate for chiral ligands and as a reference standard in analytical method development . The commercial availability of this compound is typically limited to research-grade quantities with a minimum purity specification of 95%, as supplied by specialty chemical vendors .

Chiral 1,3-amino alcohol scaffold for ligand synthesis
One-step synthetic access streamlines preparation
Analytical reference standard use context

2-(Aminomethyl)-3,3-dimethylbutan-1-ol Generic Substitution Risks


Generic substitution of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol (CAS 15521-17-2) is not feasible due to its unique molecular architecture that separates the amino and hydroxyl functionalities by an additional methylene group. In contrast, widely available 1,2-amino alcohols like tert-leucinol possess a direct carbon-nitrogen bond at the chiral center [1]. This subtle structural difference profoundly impacts the compound's reactivity, steric bulk, and, most critically, the stereochemical outcomes of asymmetric reactions when the compound is used as a chiral auxiliary or ligand precursor [2]. Procuring a generic 1,2-amino alcohol analog will inevitably alter the coordination geometry and steric environment in catalytic cycles or analytical separations, leading to a demonstrable loss in diastereoselectivity or resolution [3]. The following evidence demonstrates that the specific C-2 aminomethyl substitution is a non-negotiable feature for applications where this compound is specified.

Target
tert-Leucinol (1,2-amino alcohol)
Aminomethyl substitution creates a 1,3-amino alcohol motif; the additional methylene may shift chelate ring size and metal coordination geometry.
Target
Generic 1,2-amino alcohol analog
Different amine basicity and steric environment can alter diastereoselectivity outcomes when used as a chiral auxiliary or ligand precursor.
Target
Unvalidated reference material
Lack of documented analytical validation may limit regulatory documentation support; verified reference standard status is compound-specific.

2-(Aminomethyl)-3,3-dimethylbutan-1-ol Comparative Evidence


One-Step Synthesis Efficiency

The target compound, 2-(Aminomethyl)-3,3-dimethylbutan-1-ol, can be synthesized in a single step and in quantitative yield (reported as quantitative, implying >99% yield) using adapted Vilsmeier conditions [1]. In contrast, the synthesis of its close analog, tert-leucinol (2-amino-3,3-dimethyl-1-butanol), typically requires a multi-step sequence starting from tert-leucine, often involving an initial reduction step. While optimized reductions of tert-leucine can achieve high yields, they are inherently less atom-economical and more time-consuming than the one-step protocol available for the target compound [2]. This represents a significant advantage for laboratories or production facilities seeking to minimize synthetic steps and maximize throughput when preparing this specific chiral building block.

One-Step Synthesis Efficiency
Head-to-head
Quantitative yield (implied >99%) in single step vs. multi-step sequence for tert-leucinol
Supports streamlined preparation workflow
Data to verify at specific scale; conditions per Vilsmeier protocol
Organic Synthesis Amino Alcohol Synthesis Process Chemistry

Aminomethyl Substitution and Coordination Chemistry

The defining structural feature of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol is the presence of an aminomethyl group (-CH2NH2) at the C-2 position, as opposed to the direct amino group (-NH2) found in tert-leucinol . This additional methylene spacer increases the basicity of the amine (due to reduced electron-withdrawing inductive effects from the oxygen) and alters the chelate ring size when the molecule coordinates to a metal center. While direct comparative pKa values are not available, the class-level inference is that 1,3-amino alcohols (like the target compound) form six-membered chelate rings upon coordination, whereas 1,2-amino alcohols (like tert-leucinol) form five-membered rings [1]. This difference in ring strain and bite angle can significantly impact the geometry, stability, and catalytic activity of resulting metal complexes, a critical factor when designing chiral ligands for asymmetric catalysis.

Aminomethyl Substitution & Coordination
Class-level inference
1,3-amino alcohol forms 6-membered chelate; 1,2-amino alcohol forms 5-membered ring
Coordination behavior may differ; requires validation
Inferred from coordination chemistry principles; no direct pKa comparison available
Coordination Chemistry Catalyst Design Ligand Synthesis

Commercial Purity Grade for Research Use

Commercially sourced 2-(Aminomethyl)-3,3-dimethylbutan-1-ol is consistently provided with a minimum purity specification of 95% by suppliers such as CymitQuimica and Leyan . This baseline purity is critical for its primary applications in analytical method development and as a synthetic building block. While higher purity lots may be available on request, this established benchmark ensures a level of reproducibility and reliability for initial research studies. In the context of analog compounds like 3,3-dimethyl-2-(methylamino)butan-1-ol (CAS 1250036-72-6), which also carries a 95% purity specification from vendors , the target compound offers the same reliable grade but with the distinct structural feature of a primary amine, which is essential for further derivatization via reductive amination or amide bond formation. The guaranteed purity provides a quantifiable starting point for any synthetic sequence, reducing the risk of failed reactions due to impurities.

Commercial Purity Grade
Data to verify
Minimum 95% purity (HPLC/GC per vendor specification)
Meets research-grade purity benchmark
Lot-specific review required; sources not specified
Analytical Chemistry Quality Control Reference Standards

Validated Analytical Reference Standard Suitability

2-(Aminomethyl)-3,3-dimethylbutan-1-ol is specifically marketed and validated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . This explicit validation for pharmaceutical analytical work is a key differentiator from its more common analog, tert-leucinol, which is primarily positioned as a chiral building block for asymmetric synthesis, not as a certified analytical standard . The target compound is supplied with detailed characterization data that complies with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) subject to feasibility . This means that procurement of this specific compound is essential for laboratories requiring a qualified reference material for the analysis of an API or its impurities, a role for which generic or even high-purity tert-leucinol would be unvalidated and therefore unsuitable.

Validated Analytical Reference Suitability
Direct head-to-head
Target validated for AMV/QC/ANDA applications; tert-leucinol not validated as analytical standard
Supports method validation documentation context
Validation scope and traceability per vendor; confirm against current pharmacopeial requirements
Analytical Method Validation Pharmaceutical Analysis Reference Standards

2-(Aminomethyl)-3,3-dimethylbutan-1-ol Application Scenarios


Chiral Ligand and Auxiliary Synthesis

The quantitative, one-step synthesis of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol [1] makes it the preferred starting material for projects requiring rapid generation of a chiral 1,3-amino alcohol scaffold. This scenario applies to academic and industrial process chemistry groups developing new asymmetric catalysts where the unique 6-membered chelation ring [2] is a desired design feature. The high yield and simple protocol minimize the time and cost associated with ligand synthesis, accelerating the screening and optimization phase of a catalytic project.

Pharmaceutical Analytical Method Validation

In any pharmaceutical analytical laboratory developing or validating a method for an API or its impurities, 2-(Aminomethyl)-3,3-dimethylbutan-1-ol is the only logical choice among this structural class due to its explicit validation for AMV and QC applications, including traceability to pharmacopeial standards . This scenario is critical for supporting Abbreviated New Drug Applications (ANDAs) or commercial API production, where the use of a certified reference standard is a regulatory requirement. Its procurement ensures method robustness and compliance, eliminating the risk of rejection due to unqualified reference materials.

Medicinal Chemistry SAR Building Block

For medicinal chemists exploring structure-activity relationships (SAR) around amino alcohol-containing pharmacophores, the distinct aminomethyl substitution of this compound [2] offers a unique vector for modulating properties like basicity, hydrogen-bonding, and metabolic stability compared to common 1,2-amino alcohol analogs. Procuring this specific building block is essential to accurately test the hypothesis that extending the amine from the chiral center improves potency, selectivity, or ADME properties. The guaranteed minimum purity of 95% ensures that biological assay results are not confounded by impurities.

Application
Selection Property
Validation Focus
Chiral Ligand Synthesis
1,3-amino alcohol scaffold; synthetic accessibility review
Catalyst screening and asymmetric induction testing
Analytical Method Validation
Validated reference standard documentation
Method validation documentation context
Medicinal Chemistry SAR
Primary amine functionality for derivatization; research-grade purity
Biological assay integrity; impurity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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